molecular formula C34H54Cl2I2N4O2 B035357 (2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide CAS No. 105503-38-6

(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide

Cat. No.: B035357
CAS No.: 105503-38-6
M. Wt: 875.5 g/mol
InChI Key: FBMRSLFDOCAENZ-UHFFFAOYSA-N
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Description

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE is a quaternary ammonium compound known for its cholinesterase inhibitory activity. This compound is structurally characterized by the presence of oxalylbis(imino)pentamethylene and o-chlorobenzyl groups, making it a complex molecule with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE typically involves the reaction of oxalyl chloride with diethylamine to form an intermediate, which is then reacted with o-chlorobenzyl chloride under reflux conditions. The final product is obtained by quaternization with methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential in treating neurological disorders due to its cholinesterase inhibitory activity.

    Industry: Utilized in the development of antimicrobial agents and surfactants

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is crucial for its potential therapeutic applications in conditions like myasthenia gravis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AMMONIUM, (OXALYLBIS(IMINOPENTAMETHYLENE))BIS((o-CHLOROBENZYL)DIETHYL-, DIIODIDE stands out due to its unique structural features, which confer distinct binding properties and biological activity. Its ability to form stable complexes with cholinesterase enzymes makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

105503-38-6

Molecular Formula

C34H54Cl2I2N4O2

Molecular Weight

875.5 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide

InChI

InChI=1S/C34H52Cl2N4O2.2HI/c1-5-39(6-2,27-29-19-11-13-21-31(29)35)25-17-9-15-23-37-33(41)34(42)38-24-16-10-18-26-40(7-3,8-4)28-30-20-12-14-22-32(30)36;;/h11-14,19-22H,5-10,15-18,23-28H2,1-4H3;2*1H

InChI Key

FBMRSLFDOCAENZ-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CCCCCNC(=O)C(=O)NCCCCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[I-].[I-]

Synonyms

(2-chlorophenyl)methyl-[5-[[5-[(2-chlorophenyl)methyl-diethyl-ammonio] pentylcarbamoylformyl]amino]pentyl]-diethyl-azanium diiodide

Origin of Product

United States

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